Terminal Alkyne Enables Bioorthogonal Click Chemistry Absent in N-Alkyl Analogs
The target compound contains a terminal alkyne (prop-2-yn-1-yl) on the benzimidazole nitrogen. This is absent in the closest in-class analog, 1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-42-0), which bears an isobutyl group. N-Propargyl benzimidazole scaffolds have been shown to undergo CuAAC with diverse azides in good-to-excellent yields under ambient conditions [1]. The terminal alkyne thus provides a modular, bioorthogonal handle for chemoproteomic target identification, attachment of fluorophores or affinity tags, and rapid library diversification — capabilities that the isobutyl, methyl, or ethyl analogs cannot offer.
| Evidence Dimension | Presence of terminal alkyne functional group for CuAAC |
|---|---|
| Target Compound Data | Terminal alkyne present (prop-2-yn-1-yl substituent) |
| Comparator Or Baseline | 1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-42-0): no terminal alkyne |
| Quantified Difference | Binary (present vs absent); click yields >70% reported for N-propargyl benzimidazole substrates [1] |
| Conditions | CuAAC: THF-water, ambient temperature, Cu(I) catalyst |
Why This Matters
Allows modular chemical modification and target-engagement strategies impossible with inert alkyl substituents.
- [1] O. Gholipour et al., “Synthesis of fish scale derived hydroxyapatite silica propyl bis aminoethoxy ethane cuprous complex (HASPBAEECC) as a novel hybrid nano-catalyst for highly efficient synthesis of new benzimidazole-1,2,3-triazole hybrid analogues as antifungal agents,” Mol Divers 26, 2503–2521 (2022). DOI: 10.1007/s11030-021-10346-9. View Source
